molecular formula C84H137N23O29S B12352784 Me-DL-xiThr-DL-Val-Gly-DL-Asp-DL-xiIle-DL-Asn-DL-xiThr-DL-Glu-DL-Arg-DL-Pro-Gly-DL-Met-DL-Leu-DL-Asp-DL-Phe-DL-xiThr-Gly-DL-Lys-OH

Me-DL-xiThr-DL-Val-Gly-DL-Asp-DL-xiIle-DL-Asn-DL-xiThr-DL-Glu-DL-Arg-DL-Pro-Gly-DL-Met-DL-Leu-DL-Asp-DL-Phe-DL-xiThr-Gly-DL-Lys-OH

Cat. No.: B12352784
M. Wt: 1965.2 g/mol
InChI Key: IKDMSHJMKVFYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diazepam binding inhibitor fragment typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:

Industrial Production Methods

Industrial production of diazepam binding inhibitor fragment involves large-scale SPPS with automated peptide synthesizers. These machines can handle multiple synthesis cycles, ensuring high yield and purity . The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions

Diazepam binding inhibitor fragment undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various analogs of the diazepam binding inhibitor fragment with altered biological activities .

Properties

Molecular Formula

C84H137N23O29S

Molecular Weight

1965.2 g/mol

IUPAC Name

6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[4-amino-2-[[2-[[3-carboxy-2-[[2-[[2-[[3-hydroxy-2-(methylamino)butanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]hexanoic acid

InChI

InChI=1S/C84H137N23O29S/c1-12-42(6)65(104-75(127)54(35-62(117)118)96-60(114)39-92-77(129)64(41(4)5)103-80(132)66(89-10)43(7)108)79(131)102-53(34-57(86)111)74(126)106-68(45(9)110)81(133)97-47(25-26-61(115)116)69(121)98-49(23-18-29-90-84(87)88)82(134)107-30-19-24-56(107)76(128)91-37-58(112)94-48(27-31-137-11)70(122)99-51(32-40(2)3)71(123)101-55(36-63(119)120)72(124)100-52(33-46-20-14-13-15-21-46)73(125)105-67(44(8)109)78(130)93-38-59(113)95-50(83(135)136)22-16-17-28-85/h13-15,20-21,40-45,47-56,64-68,89,108-110H,12,16-19,22-39,85H2,1-11H3,(H2,86,111)(H,91,128)(H,92,129)(H,93,130)(H,94,112)(H,95,113)(H,96,114)(H,97,133)(H,98,121)(H,99,122)(H,100,124)(H,101,123)(H,102,131)(H,103,132)(H,104,127)(H,105,125)(H,106,126)(H,115,116)(H,117,118)(H,119,120)(H,135,136)(H4,87,88,90)

InChI Key

IKDMSHJMKVFYOO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)O)NC

Origin of Product

United States

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